molecular formula C10H15BrClNS B1525451 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride CAS No. 1311316-15-0

1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride

Cat. No. B1525451
M. Wt: 296.66 g/mol
InChI Key: WUJVVJSIBJOZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride is an organic compound with the molecular formula C10H15BrClNS. It has a molecular weight of 296.6548 . The compound is listed under the CAS number 1311316-15-0 .


Molecular Structure Analysis

The molecular structure of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride consists of a benzene ring substituted with a bromine atom and a sulfanyl group linked to a 4-aminobutyl chain . The presence of different functional groups like the amine, sulfanyl group, and halogen may influence the compound’s reactivity and interactions.

Scientific Research Applications

Enzyme Inhibition and Potential Antitumor Applications

Research has identified halogenated sulfonamides and aminobenzolamides, which share structural similarities with the queried compound, as potent inhibitors of the carbonic anhydrase (CA) isozyme IX. This isozyme is associated with tumor cells, suggesting these compounds have potential as antitumor agents due to their selective inhibition properties (Ilies et al., 2003).

Antibacterial Applications and Immobilization on Polymeric Carriers

A study explored the synthesis of 4-aminophenylsulfonamide immobilized on polymer carriers, aiming to reduce toxicity and prolong drug action. This approach underscores the utility of sulfonamides in creating materials with antibacterial properties, particularly against resistant strains like E. coli K12 (Toropin et al., 2017).

Environmental Biodegradation

The bacterium Novosphingobium resinovorum SA1 can utilize sulfanilic acid, a structurally related compound, as its sole carbon, nitrogen, and sulfur source. This indicates the potential use of such bacteria in bioremediation processes to degrade environmental pollutants derived from sulfonamides and related aromatic compounds (Hegedűs et al., 2017).

Synthetic Applications and Chemical Studies

Another study discussed the synthesis of non-proteinogenic amino acids as models for the adducts of bromobenzene oxide to protein, demonstrating the potential of bromobenzene derivatives in understanding protein modification processes and the development of related biomarkers (Bambal & Hanzlik, 1994).

properties

IUPAC Name

4-(2-bromophenyl)sulfanylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNS.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVVJSIBJOZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCCCCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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